molecular formula C10H13N5 B13287333 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B13287333
M. Wt: 203.24 g/mol
InChI Key: YCSUVCBLDUSNPU-UHFFFAOYSA-N
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Description

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C10H14N5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-methanol derivatives .

Scientific Research Applications

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
  • 3-(3-Ethylpiperazin-1-yl)pyrazine-2-carbonitrile
  • 3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrile

Uniqueness

3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-methylpiperazin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C10H13N5/c1-8-7-15(5-4-12-8)10-9(6-11)13-2-3-14-10/h2-3,8,12H,4-5,7H2,1H3

InChI Key

YCSUVCBLDUSNPU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NC=CN=C2C#N

Origin of Product

United States

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